molecular formula C15H14N2O4S B554841 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid CAS No. 2688-22-4

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid

Cat. No.: B554841
CAS No.: 2688-22-4
M. Wt: 318.3 g/mol
InChI Key: JPFBMBJXDGJTDF-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid is an organic compound with a complex structure that includes a nitrophenyl group, a sulfanylamino group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl and sulfanylamino intermediatesThe final step involves the coupling of these intermediates with a phenylpropanoic acid derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The nitrophenyl and sulfanylamino groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or propanoic acid groups.

    Other nitrophenyl compounds: Compounds with a nitrophenyl group but different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2688-22-4

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14N2O4S/c18-15(19)12(10-11-6-2-1-3-7-11)16-22-14-9-5-4-8-13(14)17(20)21/h1-9,12,16H,10H2,(H,18,19)

InChI Key

JPFBMBJXDGJTDF-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Synonyms

(2S)-2-{[(2-nitrophenyl)sulfanyl]amino}-3-phenylpropanoicacid; dicha; 2688-22-4; NPS-PHE-OHDCHA; Nps-Phe-OH.DCHA; AM033409

Origin of Product

United States

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